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Compound of Interest

Compound Name: Trimethyltin bromide

Cat. No.: B090629

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11°Sn Nuclear Magnetic Resonance
(NMR) spectroscopy for the characterization of trimethyltin compounds against other analytical
techniques. Detailed experimental protocols and data interpretation are included to assist
researchers in selecting the most appropriate methods for their specific needs.

119Sn NMR Spectroscopy of Trimethyltin
Compounds

119850 NMR spectroscopy is a powerful and highly sensitive technique for the structural
elucidation of organotin compounds, including trimethyltin derivatives.[1][2] The 11°Sn nucleus
has a natural abundance of 8.59% and a spin of | = 1/2, which results in sharp NMR signals
over a wide chemical shift range, making it particularly informative.[1][3]

Interpreting **°Sn NMR Spectra

The key parameters derived from a 11°Sn NMR spectrum are the chemical shift (8) and the
coupling constants (J).

o Chemical Shift (8): The chemical shift of the 12°Sn nucleus is highly sensitive to its electronic
environment. Factors influencing the chemical shift include the electronegativity of the
substituents attached to the tin atom, the coordination number of the tin center, and the
solvent used for the analysis.[4][5] Generally, an increase in the electron-withdrawing nature
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of the substituent leads to a downfield shift (higher ppm value). The coordination number
also plays a crucial role; for instance, an increase from a four-coordinate to a five-coordinate
tin species typically results in an upfield shift.[2]

e Coupling Constants (J): Spin-spin coupling between the 11°Sn nucleus and other active
nuclei, such as *H and 13C, provides valuable structural information.

o 1J(119Sn-13C): The one-bond coupling constant between tin and carbon in the methyl
groups of trimethyltin compounds typically falls within the range of 300-400 Hz for
tetracoordinated tin.[4]

o 2J(11°Sn-tH): The two-bond coupling constant between tin and the protons of the methyl
groups is also a useful diagnostic tool, with typical values around 50 Hz.[3]

Factors Influencing **°Sn Chemical Shifts

The following diagram illustrates the key factors that influence the 12°Sn chemical shift in
trimethyltin compounds.
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Experimental Workflow for Trimethyltin Compound Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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